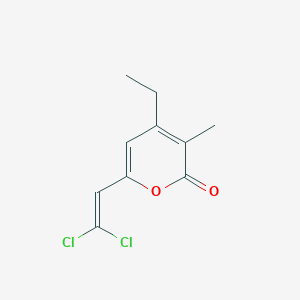![molecular formula C15H13ClN2O2S B5577758 methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)
methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C15H13ClN2O2S and its molecular weight is 320.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0386265 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Applications
One significant application of related compounds is in the field of herbicides. For instance, variations in the substitution of chlorine atoms on the pyridine ring of similar dicarboxylates have been shown to affect their herbicidal activities. Certain analogs demonstrate both post-emergence and pre-emergence herbicidal properties, while others are either post-emergence herbicides or inactive, depending on the chlorine substitution pattern. This variation in activity is attributed to differences in molecular conformation and intramolecular hydrogen bonding, influencing soil binding and xylem transport. These findings underscore the potential of tailoring such compounds for specific herbicidal activities, suggesting that methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate could also be engineered for such purposes (Andrea et al., 1990).
Heterocyclic Chemistry
The compound is also relevant in heterocyclic chemistry, where it can be used to synthesize various heterocycles. For example, reactions involving chloronitrile and methyl thioglycolate can lead to the formation of novel thieno[2,3-c]pyrazole derivatives. Such reactions exemplify the compound's utility in synthesizing diverse heterocyclic structures, which are crucial in developing new pharmaceuticals and materials (Haider et al., 2005).
Synthesis of Pyridothienopyrimidines
Moreover, the compound can be utilized in synthesizing pyridothienopyrimidines through reactions with amide acetals. This process, which involves the Thorpe-Ziegler reaction, highlights its role in creating compounds with potential applications in medicinal chemistry and material science. The ability to generate amidine derivatives or induce intramolecular cyclocondensation to produce substituted pyridothienopyrimidines opens avenues for creating novel therapeutics and materials (Medvedeva et al., 2010).
Structural Studies and Antimicrobial Activity
Structural studies and the synthesis of related compounds have demonstrated potential antimicrobial activities. For instance, novel bicyclic compounds synthesized from related reactions have been structurally characterized and shown to exhibit antibacterial and antimycobacterial activities. Such findings indicate the potential of this compound derivatives in contributing to the development of new antimicrobial agents (Nural et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-chloro-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-8-10-12(18-6-4-5-7-18)13(15(19)20-3)21-14(10)17-9(2)11(8)16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZSQZCOFLJCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)OC)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)
![1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)
![N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)
![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)
![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)
![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)
![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)
![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)


